Azepan-3-yl-methyl-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylazepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROOBNKHDZYDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373427 | |
| Record name | Azepan-3-yl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124695-93-8 | |
| Record name | Azepan-3-yl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124695-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Azepan 3 Yl Methyl Amine and Its Derivatives
General Strategies for Azepane Ring System Construction
The synthesis of the azepane framework is a persistent challenge for organic chemists, primarily due to the kinetic and thermodynamic hurdles associated with forming a seven-membered ring. nih.gov General strategies can be broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences involving the formation of the heterocyclic core. researchgate.net The azepane motif is notably present in the top 100 most frequently utilized ring systems for small-molecule drugs, underscoring the importance of these synthetic endeavors. researchgate.net
Cyclization Reactions for Azepane Ring Formation
A variety of cyclization reactions have been developed to construct the azepane ring, each with its own advantages and specific applications.
One of the most established methods is the Beckmann rearrangement , which converts a ketoxime into a lactam (an amide within a cyclic structure). usm.eduacs.org This method has been successfully applied to synthesize A-ring azepanones from the corresponding C3-oximes of triterpenoids, which can then be reduced to the desired azepanes. nih.gov For example, a functionalized derivative of ε-caprolactam, 5-azepane-2-one ethylene (B1197577) ketal, was synthesized efficiently via a Beckmann rearrangement. usm.eduacs.org This reaction has also been initiated by reagents like trifluoromethanesulfonic anhydride (B1165640) to create novel fused pyrazolo-pyrido-azepine systems. osi.lv
Intramolecular cyclization strategies are also prevalent. A silyl-aza-Prins cyclization of allylsilyl amines with aldehydes, catalyzed by indium(III) salts, yields trans-2,7-disubstituted azepanes with high diastereoselectivity. researchgate.net Another approach involves the intramolecular 1,7-carbonyl-enamine cyclization to form azepine ring systems fused to other heterocycles like pyrazine. chem-soc.si Gold-catalyzed 7-exo-dig cyclization of N-(6-heptyn-1-yl)-p-toluenesulfonamide has been shown to efficiently produce tetrahydroazepine derivatives. nih.gov
Ring expansion reactions provide another powerful route. A photochemical dearomative ring expansion of simple nitroarenes, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered azepane system in two steps. manchester.ac.uknih.govmanchester.ac.uk This method allows the substitution pattern of the starting nitroarene to be translated directly to the azepane core. manchester.ac.uk Similarly, a two-step formal [5+2] cycloaddition, involving a photochemical rearrangement of N-vinylpyrrolidinones, can be used to construct functionalized azepin-4-ones. nih.gov
Table 1: Overview of Cyclization Strategies for Azepane Ring Formation
| Cyclization Strategy | Key Reactants/Precursors | Catalyst/Reagent | Product Type | Citation(s) |
|---|---|---|---|---|
| Beckmann Rearrangement | Ketoximes | SOCl₂, Triflic Anhydride | Azepanones (Lactams) | usm.edunih.govosi.lv |
| Silyl-aza-Prins Cyclization | Silyl bis(homoallylic) amines, Aldehydes | InCl₃ | trans-2,7-Disubstituted Azepanes | researchgate.net |
| Gold-Catalyzed Cyclization | Alkynic Sulfonamides | [Au(NTf₂)(L1)] | Tetrahydroazepines | nih.gov |
| Photochemical Ring Expansion | Nitroarenes, Secondary Amines | P(Oi-Pr)₃, Blue Light | Polysubstituted Azepanes | manchester.ac.uknih.govmanchester.ac.uk |
| Photochemical [5+2] Cycloaddition | Pyrrolidinones, Aldehydes | Light (hν) | Azepin-4-ones | nih.gov |
Formation of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry due to their widespread presence in natural products and pharmaceuticals. nih.govmdpi.com The azepane ring is a crucial member of this family. researchgate.net Strategies for forming these heterocycles are diverse, often involving the creation of new carbon-nitrogen bonds to build the ring system. mdpi.com For instance, greener synthetic approaches using water as a solvent have been developed, such as a domino reaction of 4-chloro-3-formyl coumarin (B35378) with benzyl (B1604629) amines to yield 2-benzazepine derivatives without a catalyst. mdpi.com The development of new synthetic methods for constructing azepane derivatives is expected to continue, driven by their significant biological activities. researchgate.net
Stereoselective Synthesis Approaches towards Chiral Azepan-3-yl-methyl-amine Derivatives
The synthesis of chiral, enantiomerically pure azepane derivatives is of paramount importance, as the biological activity of such molecules is often dependent on their specific stereochemistry. Several stereoselective strategies have been successfully implemented.
A highly effective method involves the ring expansion of smaller chiral rings . Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.orgresearchgate.net Similarly, chiral aziridines bearing a homoallylic substituent can be converted into azepanes with three chiral centers with excellent yield and high regio- and stereoselectivity. mdpi.com
Asymmetric catalysis is another cornerstone of chiral synthesis. A rhodium-catalyzed intramolecular formal hetero-[5+2] cycloaddition between vinyl aziridines and alkynes allows for the complete transfer of chirality from the starting material to the fused 2,5-dihydroazepine product. nih.gov Gold and palladium relay catalysis has been used in the asymmetric [4+3] cycloaddition of trimethylenemethane donors with azadienes to produce chiral benzofuro[3,2‐b]azepine frameworks in high yields and excellent enantioselectivities. bohrium.com
Furthermore, a novel stereoselective approach to heavily hydroxylated azepane iminosugars utilizes an osmium-catalyzed tethered aminohydroxylation reaction. acs.orgnih.gov This key step forms a new C-N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to afford the desired azepane. acs.org
Table 2: Key Stereoselective Synthetic Methods for Chiral Azepanes
| Method | Key Transformation | Catalyst/Reagent | Key Feature | Citation(s) |
|---|---|---|---|---|
| Piperidine (B6355638) Ring Expansion | Expansion of a 6-membered ring to a 7-membered ring | Various | High stereoselectivity and regioselectivity | rsc.orgresearchgate.net |
| Rh-catalyzed [5+2] Cycloaddition | Intramolecular reaction of vinyl aziridines and alkynes | Rhodium complex | Complete transfer of chirality | nih.gov |
| Au/Pd Relay Catalysis | Asymmetric [4+3] cycloaddition | Gold and Palladium catalysts | Excellent enantioselectivities (>99% ee) | bohrium.com |
| Os-catalyzed Aminohydroxylation | Reaction on allylic alcohols followed by reductive amination | K₂OsO₂(OH)₄ | Complete regio- and stereocontrol | acs.orgnih.gov |
| Haloamination of Chiral Aziridines | Reaction of chiral aziridines with NBS and nosyl amide | NBS, NsNH₂ | High regio- and stereoselectivity | mdpi.com |
Derivatization and Functionalization of the Azepane Moiety
Once the azepane core is constructed, further derivatization and functionalization are often necessary to synthesize specific target molecules like this compound and its analogs. These modifications typically involve reactions at the amine group or on the azepane scaffold itself.
Alkylation and Acylation Reactions of Amine Groups
The secondary amine of the azepane ring is a common site for functionalization. Alkylation and acylation are fundamental reactions for introducing a wide variety of substituents.
Acylation of the azepane nitrogen has been demonstrated in the synthesis of derivatives of natural products. For example, azepanobetulin has been acylated using anhydrides or acid chlorides to produce O- and N-derivatives. researchgate.net Similarly, the NH-group of triterpenic azepanes has been modified with acyl substituents. nih.gov These reactions are typically straightforward, involving the treatment of the azepane with an appropriate acylating agent. researchgate.net
Alkylation introduces alkyl groups onto the nitrogen atom. A general procedure for the alkylation of azepane involves its reaction with a brominated alkyl phthalimide (B116566) derivative in the presence of a base like triethylamine. biorxiv.org The selective alkylation of amino groups is a crucial transformation in organic synthesis. researchgate.net
Nucleophilic and Electrophilic Substitution Reactions on Azepane Scaffolds
Functionalization of the carbon skeleton of the azepane ring often involves nucleophilic or electrophilic substitution reactions.
Direct α-lithiation of N-Boc protected azepane followed by trapping with an electrophile is a known, though sometimes low-yielding, method for introducing substituents at the C2 position. whiterose.ac.ukacs.org A more recent approach involves the photocatalytic oxidation of N-Boc-azepane to yield an α-hydroxylated intermediate, which can then undergo nucleophilic substitution with various nucleophiles. acs.org
Cross-coupling reactions offer a powerful tool for C-C and C-heteroatom bond formation. The palladium-mediated cross-coupling of α-halo eneformamides (derived from caprolactam) with nucleophiles like boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and alkenes (Heck coupling) provides access to a wide range of 2-substituted azepenes, which can be subsequently hydrogenated to the corresponding saturated azepanes. acs.org
Nucleophilic substitution has also been observed in pyridoazepine systems, where alkoxy groups can be displaced by amines. psu.edu Additionally, the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) in the presence of various nucleophiles leads to 2-substituted 2H-azepine derivatives. nih.govacs.orgelsevierpure.com This proceeds via a regioselective 1,4-addition followed by elimination. acs.org
Amide Coupling Reactions for Conjugation
The primary amine of this compound is a key functional handle for conjugation to other molecules, most commonly through the formation of a stable amide bond. This transformation is typically achieved by reacting the amine with a carboxylic acid under the influence of a coupling reagent. The choice of reagent and conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates.
Amide bond formation is a cornerstone of medicinal chemistry and typically involves the activation of a carboxylic acid to make it more electrophilic. fishersci.co.ukiris-biotech.de This activated intermediate, often an O-acylisourea or an active ester, readily reacts with a primary amine like this compound to form the desired amide. fishersci.co.ukiris-biotech.de
A variety of coupling reagents are available, each with its own mechanism and profile. Common classes include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.netjpt.com
Carbodiimides : Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. fishersci.co.ukpeptide.com They react with carboxylic acids to form highly reactive O-acylisourea intermediates. fishersci.co.uk To minimize side reactions and potential racemization, they are often used with additives like 1-Hydroxybenzotriazole (HOBt). peptide.comnih.gov A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling various amines and carboxylic acids, yielding good to excellent results. nih.gov
Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for high coupling efficiency and low racemization risk. researchgate.netjpt.com BOP is particularly effective but must be handled with care due to the formation of a carcinogenic byproduct. peptide.com
Uronium/Aminium Salts : This class includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netyoutube.com HATU is recognized for its high reactivity and speed, often leading to less epimerization compared to other reagents. peptide.com These reagents are typically used in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). fishersci.co.uk
The selection of the optimal coupling reagent is often dependent on the specific substrates being used, and screening of different reagents may be necessary to achieve the best outcome. luxembourg-bio.com
| Reagent Class | Example Reagent(s) | Common Additive(s) | Key Characteristics |
|---|---|---|---|
| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used; forms O-acylisourea intermediate; additives reduce side reactions. fishersci.co.ukpeptide.comnih.gov |
| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIEA) | High efficiency with low racemization risk. researchgate.netjpt.com |
| Uronium/Aminium Salts | HATU, HBTU | Base (e.g., DIEA) | Very reactive and fast; popular for complex syntheses. fishersci.co.ukpeptide.com |
Catalytic Methodologies in Azepane Derivative Synthesis
The synthesis of the seven-membered azepane ring and its derivatives presents a significant challenge due to unfavorable ring strain and entropic factors. researchgate.net Consequently, the development of robust catalytic methods for constructing and functionalizing this heterocyclic system is an area of active research. thieme-connect.com Transition-metal catalysis has emerged as a powerful tool for achieving this, enabling the synthesis of a diverse range of structurally complex azepanes. rsc.org
Copper-Catalyzed Syntheses: Copper catalysts have proven versatile in the synthesis of azepane derivatives. One notable method is the copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes. researchgate.net This reaction proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer to functionalize a distal unactivated C(sp³)–H bond, leading to structurally diverse alkene- or alkyne-containing azepanes. researchgate.net Another approach involves the copper-mediated intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, which are generated in situ from alkynyl imines, to afford annulated azepines in good yields. acs.orgnih.gov Copper has also been used for intramolecular coupling reactions to produce tetrahydro-naphtho[2,3-b]azepine-dione derivatives. nih.gov
Palladium-Catalyzed Syntheses: Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to the formation of azepine systems. One strategy involves a double N-arylation reaction to construct tricyclic 5H-dibenz[b,f]azepine cores. thieme-connect.com More recently, a palladium(II)-catalyzed tandem cyclization of N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide with various phenylboronic acids has been developed to access dibenzo[b,d]azepines in high yields. rsc.org
Ruthenium-Catalyzed Syntheses: Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic structures, including the seven-membered azepine ring. Ruthenium catalysts, such as Grubbs-type catalysts, are highly effective for this transformation. thieme-connect.com RCM has been used to synthesize pyrimidine-fused azepine and azocine (B12641756) derivatives from diene precursors. thieme-connect.comthieme-connect.com Another strategy combines ruthenium-catalyzed cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination sequence to construct optically active annulated azepane scaffolds. chemistryviews.orgchemistryviews.org
Silver-Catalyzed Syntheses: Silver catalysis offers unique pathways to azepine derivatives. A mild and efficient method involves the silver-catalyzed dearomative nitrene transfer from a protected carbamimidate precursor. nih.govacs.org The chemoselectivity of this reaction can be tuned by the choice of ligand, providing access to either azepines or cyclic carbamimidates. thieme-connect.comnih.govacs.org Silver catalysts have also been employed in [5+2] cycloadditions of γ-amino ketones with alkynes and in the reaction of N-aromatic zwitterions with diazomethyl phosphonates to generate phosphorus-containing azepines. thieme-connect.comnih.gov
| Catalyst Metal | Reaction Type | Substrates | Product Type |
|---|---|---|---|
| Copper | Formal [5+2] Aza-annulation | N-fluorosulfonamides and 1,3-dienes/enynes | Alkene/alkyne-containing azepanes. researchgate.net |
| Copper | Intramolecular Cyclization | Alkynyl imines | Annulated azepines. acs.orgnih.gov |
| Palladium | Double N-Arylation / Cyclization | o,o'-dihalo stilbenes and amines | Dibenzo[b,f]azepines. thieme-connect.com |
| Palladium | Tandem Addition/Cyclization | N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide and phenylboronic acids | Dibenzo[b,d]azepines. rsc.org |
| Ruthenium | Ring-Closing Metathesis (RCM) | Diene-containing amines/amides | Fused azepines and azocines. thieme-connect.comru.nl |
| Ruthenium | Cross-Metathesis / Hydrogenation | α-allyl-β-oxoesters and acrylonitrile | Annulated azepanes. chemistryviews.org |
| Silver | Nitrene Transfer | Carbamimidate nitrene precursors and arenes | Azepines. nih.govacs.org |
| Silver | [5+2] Cycloaddition | γ-amino ketones and alkynes | Azepine derivatives. nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For azepane derivatives, ¹H and ¹³C NMR are fundamental for mapping the core structure, while ¹⁹F NMR is crucial for characterizing fluorinated analogues. rsc.orgrsc.org
Proton NMR (¹H NMR) analysis provides detailed information about the hydrogen atoms in a molecule. The spectrum for Azepan-3-yl-methyl-amine would be expected to show distinct signals for the protons on the azepane ring, the methylene (B1212753) bridge, and the methyl group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J).
In related substituted azepane structures, the protons on the seven-membered ring typically appear as complex multiplets in the region of δ 1.3 to 3.8 ppm. rsc.orgmdpi.com The protons on carbons adjacent to the nitrogen atoms (C2 and C7) are deshielded and resonate at a lower field. The signal for the N-H proton of the secondary amine in the ring and the secondary aminomethyl group would likely appear as broad singlets that can be exchanged with D₂O. The methyl group attached to the nitrogen would produce a distinct singlet, typically in the δ 2.0-2.5 ppm range.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: This table is based on data from analogous azepane derivatives. Actual values may vary.
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
| Ring CH₂ (C4, C5, C6) | 1.3 - 2.1 | Multiplet |
| Ring CH (C3) | 2.5 - 3.0 | Multiplet |
| Ring CH₂ (C2, C7) | 2.8 - 3.8 | Multiplet |
| N-CH₃ | 2.2 - 2.5 | Singlet |
| N-CH₂ | 2.6 - 3.1 | Multiplet |
| NH (amine and ring) | Variable (broad) | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in the molecular structure. For this compound, one would expect to see seven distinct signals corresponding to the seven carbon atoms, assuming free rotation and no conformational isomers. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often results in a spectrum with one peak per carbon.
Based on analyses of similar azepane compounds, the carbons of the azepane ring (C2-C7) would resonate in the δ 20-60 ppm range. psu.edursc.org The carbon atom bonded to the aminomethyl substituent (C3) would have a chemical shift influenced by its position on the ring. The carbons adjacent to the ring nitrogen (C2 and C7) are typically found further downfield. The N-methyl carbon would appear as a sharp signal in the δ 30-40 ppm range.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: This table is based on data from analogous azepane derivatives. Actual values may vary.
| Carbon | Expected Chemical Shift (δ) ppm |
| Ring CH₂ (C4, C5, C6) | 20 - 35 |
| Ring CH (C3) | 35 - 45 |
| Ring CH₂ (C2, C7) | 45 - 60 |
| N-CH₂ | 50 - 60 |
| N-CH₃ | 30 - 40 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. rsc.org It provides valuable information due to its 100% natural abundance and large chemical shift range, which makes it an excellent probe for structural analysis. icpms.cznih.gov When a fluorine atom is introduced into the azepane ring, ¹⁹F NMR can confirm its location and stereochemistry through ¹⁹F-¹H and ¹⁹F-¹³C coupling constants.
In studies of fluorinated azepane derivatives, the ¹⁹F chemical shifts are highly dependent on the fluorine atom's position and the electronic environment. For example, in one study, a trifluoromethyl (CF₃) group on an azepine ring showed a sharp singlet in the ¹⁹F NMR spectrum at approximately -68 ppm. mdpi.com The analysis of coupling constants provides further structural detail, helping to map the connectivity of the fluorinated part of the molecule. rsc.org
Table 3: Example ¹⁹F NMR Data for a Trifluoromethylated Azepine Derivative Source: Data from a representative fluorinated azepine compound. mdpi.com
| Compound | Solvent | ¹⁹F Chemical Shift (δ) ppm |
| Methyl 1-benzyl-4-(trifluoromethyl)-2,3,6,7-tetrahydro-1H-azepine-5-carboxylate | CDCl₃ | -68.76 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. rsc.org For this compound (C₇H₁₆N₂), HR-MS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass. researchgate.net For instance, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula. mdpi.commdpi.com
Table 4: Hypothetical HR-MS Data for this compound
| Ion Formula | Calculated Exact Mass [M+H]⁺ | Found Mass | Difference (ppm) |
| C₇H₁₇N₂⁺ | 129.1386 | 129.1388 | 1.5 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov The LC component separates the target compound from any impurities, starting materials, or byproducts. dtu.dk As each component elutes from the LC column, it enters the mass spectrometer, which serves as a detector, providing the molecular weight of each separated substance. scholaris.ca
In the analysis of this compound, an LC-MS method would involve injecting the sample onto an LC column (e.g., a C18 column). A gradient of solvents would separate the components based on their affinity for the column material. The mass spectrum of the main peak should show an ion corresponding to the molecular weight of the target compound (e.g., m/z 129 for [M+H]⁺). The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is widely used in forensic and pharmaceutical analysis to identify and quantify substances in complex mixtures. unipd.it
Electrospray Ionization Mass Spectrometry (ESI-Mass)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and probing the structure of polar, thermally labile compounds like amines. In ESI-MS analysis, this compound is typically analyzed in positive ion mode, where it readily accepts a proton to form the protonated molecule, [M+H]⁺.
High-resolution mass spectrometry (HR-MS) is essential for unambiguously determining the elemental composition. For this compound, the expected exact mass of the [M+H]⁺ ion is 129.1386, corresponding to the formula [C₇H₁₇N₂]⁺. This precise mass measurement helps to distinguish the compound from any potential isobaric substances—molecules that have the same nominal mass but different elemental formulas. researchgate.net
Further structural information is obtained through tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID). In this process, the [M+H]⁺ precursor ion is isolated and fragmented by collision with an inert gas. The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. The fragmentation behavior is influenced by the different structural moieties, such as the backbone and spacer groups. nih.gov The analysis of these fragments allows for the confirmation of the connectivity of the methylamino group and the azepane ring. The study of isobaric compounds, such as isomers of synthetic cannabinoids containing azepane rings, has demonstrated that combining multiple analytical techniques, including LC-HR-MS/MS, is crucial for correct structure assignment when mass spectra alone may be ambiguous. researchgate.net
| Ion Type | Formula | Calculated m/z | Designation |
|---|---|---|---|
| Protonated Molecule | [C₇H₁₇N₂]⁺ | 129.1386 | [M+H]⁺ Precursor Ion |
| Fragment Ion | [C₆H₁₂N]⁺ | 98.0964 | Loss of methylamine (B109427) (CH₅N) |
| Fragment Ion | [C₅H₁₀N]⁺ | 84.0808 | Ring cleavage fragment |
| Fragment Ion | [C₂H₆N]⁺ | 44.0495 | Methylamino fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its two secondary amine groups and its aliphatic carbon framework.
The key diagnostic signals in the IR spectrum are:
N-H Stretching: As a molecule containing two distinct secondary amine (R₂NH) groups, this compound is expected to show two separate, single, weak-to-medium absorption bands in the 3350–3310 cm⁻¹ region. orgchemboulder.com One band corresponds to the N-H bond within the azepane ring, and the other to the N-H bond of the external methylamino group.
C-H Stretching: Strong bands corresponding to the stretching vibrations of aliphatic C-H bonds in the methylene (CH₂) groups of the ring and the methyl (CH₃) group are expected to appear in the 2960–2850 cm⁻¹ range.
N-H Bending: The N-H bending vibration for primary amines is typically observed between 1650-1580 cm⁻¹, but this band is often weak or absent for secondary amines. orgchemboulder.comresearchgate.net
C-N Stretching: The stretching vibrations for the aliphatic carbon-nitrogen (C-N) bonds are expected to produce medium to weak bands in the 1250–1020 cm⁻¹ region. orgchemboulder.com The presence of two different C-N environments (ring and substituent) may result in multiple absorptions in this area.
N-H Wagging: A characteristic broad, strong band resulting from the out-of-plane bending (wagging) of the N-H bond is anticipated in the 910–665 cm⁻¹ range for both primary and secondary amines. orgchemboulder.com
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3350–3310 | N-H Stretch | Secondary Amine (x2) | Weak to Medium |
| 2960–2850 | C-H Stretch | Aliphatic CH₂, CH₃ | Strong |
| 1250–1020 | C-N Stretch | Aliphatic Amine | Weak to Medium |
| 910–665 | N-H Wag | Secondary Amine | Strong, Broad |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and, for chiral molecules, its absolute configuration. researchgate.net
This compound possesses a chiral center at the C3 carbon of the azepane ring. Therefore, resolving its absolute configuration (i.e., whether it is the R or S enantiomer) is critical. X-ray diffraction analysis of a single crystal grown from an enantiomerically pure sample allows for the unambiguous assignment of this configuration.
Furthermore, the seven-membered azepane ring is conformationally flexible and can adopt several non-planar arrangements, such as chair, boat, or twist-chair forms. X-ray crystallography reveals the specific conformation adopted by the molecule in the solid state, providing insight into the most stable arrangement and the influence of intermolecular interactions, such as hydrogen bonding, within the crystal lattice. rsc.org
While crystallographic data for this compound itself is not publicly available, the analysis of structurally related heterocyclic amines provides a clear example of the data obtained from such an experiment. For instance, the crystallographic study of N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride, a compound with a similar cyclic amine framework, yields detailed structural parameters. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁ClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3190(18) |
| b (Å) | 10.9194(16) |
| c (Å) | 7.7658(10) |
| α (°) | 90 |
| β (°) | 90.269(13) |
| γ (°) | 90 |
| Volume (ų) | 959.8(2) |
| Z (Molecules/Unit Cell) | 4 |
Compound Reference
| Compound Name |
|---|
| This compound |
| 3-(methylamino)azepane |
| (N-methylazepan-3-yl)-3-(1-naphthoyl)indole |
| N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme. mdpi.com This method is crucial in structure-based drug design for elucidating the binding mode and affinity of a potential drug candidate within the active site of a biological target. mdpi.comresearchgate.net
In the context of Azepan-3-yl-methyl-amine, molecular docking simulations would be employed to screen its binding affinity against a panel of relevant biological targets. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Using sophisticated algorithms, the ligand's conformational space is explored to identify the most stable binding pose, which is then scored based on various energy functions. mdpi.com
Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein, can be visualized and analyzed. mdpi.comnih.gov For instance, a hypothetical docking study of this compound with a target kinase might reveal the formation of a critical hydrogen bond between the amine group of the ligand and a key aspartate residue in the ATP-binding pocket.
Table 1: Hypothetical Molecular Docking Results for this compound with Target Protein X
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | ASP145, LYS72, PHE80 |
| Hydrogen Bonds | 2 (with ASP145, LYS72) |
| Hydrophobic Interactions | 5 (with PHE80, VAL68) |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comslideshare.net QSAR models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.govnih.gov
To develop a QSAR model for this compound and its analogs, a dataset of structurally related compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, and electronic. mdpi.com
Statistical methods such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests (RF) are then used to build the QSAR model. mdpi.comnih.gov The resulting model can then be used to predict the biological activity of this compound based on its calculated descriptors. The reliability of a QSAR model is assessed through rigorous validation techniques. mdpi.com
Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model
| Descriptor | Description |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, related to drug transport properties. |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.gov This technique is instrumental in understanding the conformational stability of a ligand and its complex with a target protein, as well as in refining binding affinity calculations. mdpi.comnih.gov
For this compound, an MD simulation would typically start with the docked pose of the ligand in the active site of the target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a specific time scale, often nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information about the stability of the protein-ligand complex. Root Mean Square Deviation (RMSD) plots can indicate the conformational stability of the ligand within the binding pocket, while Root Mean Square Fluctuation (RMSF) plots can highlight the flexibility of different parts of the protein upon ligand binding. mdpi.comnih.gov Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity. nih.gov
Table 3: Hypothetical Output from an MD Simulation of this compound-Protein Complex
| Analysis | Observation |
| RMSD of Ligand | Stable trajectory with an average RMSD of 1.5 Å, indicating stable binding. |
| RMSF of Protein | Reduced fluctuations in the active site residues upon ligand binding. |
| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. acs.orgnih.govmdpi.com DFT calculations can provide valuable insights into a molecule's geometry, electronic properties, and spectroscopic signatures. acs.orgnih.gov
In the study of this compound, DFT calculations could be used to optimize its three-dimensional geometry and to calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Furthermore, DFT can be used to calculate reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which are useful in predicting the molecule's behavior in chemical reactions. acs.org
Table 4: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 Debye |
In Silico Approaches for Rational Drug Design and Optimization
The computational methods described above are integral components of a rational drug design strategy. researchgate.net By integrating insights from molecular docking, QSAR, MD simulations, and DFT calculations, medicinal chemists can make informed decisions in the design and optimization of new drug candidates. researchgate.net
Starting with a hit compound like this compound, these in silico approaches can guide its optimization into a lead compound with improved potency, selectivity, and pharmacokinetic properties. For example, molecular docking and MD simulations can suggest modifications to the ligand structure to enhance its binding affinity for the target protein. researchgate.net QSAR models can then predict the activity of these modified analogs, helping to prioritize which compounds to synthesize and test experimentally. DFT calculations can be used to assess the electronic effects of these structural modifications on the molecule's reactivity and stability. researchgate.netnih.gov This iterative cycle of in silico design, synthesis, and experimental testing can significantly accelerate the drug discovery process. researchgate.net
Pharmacological and Biological Activity Investigations of Azepan 3 Yl Methyl Amine Derivatives
Identification and Characterization of Biological Targets
Azepane-containing compounds have demonstrated significant interactions with a variety of biological targets, including receptors and enzymes, underscoring their therapeutic potential across different disease areas. benthamdirect.comnih.gov
Receptor Binding Affinity Studies (e.g., Opioid Receptors, Sigma Receptors, Epidermal Growth Factor Receptor (EGFR), Neurotransmitter Systems)
Derivatives of the azepane scaffold have been shown to bind with high affinity to several physiologically important receptors.
Epidermal Growth Factor Receptor (EGFR): Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase inhibitor (TKI). nih.gov Its structure features a racemic 3-substituted azepane linker, which contributes to its solubility, oral bioavailability, and high affinity towards EGFR. nih.gov
Neurotransmitter Systems:
Histamine (B1213489) H3 Receptors: A series of novel biphenyloxy-alkyl derivatives of azepane were synthesized and evaluated for their binding properties at the human histamine H3 receptor. sophion.com The compound 1-(6-(3-phenylphenoxy)hexyl)azepane was identified as having the highest affinity, with a K_i_ value of 18 nM. sophion.com Another derivative, 1-(5-(4-phenylphenoxy)pentyl)azepane, also showed high affinity (K_i_ = 34 nM) and acted as an antagonist in functional assays. sophion.com
Monoamine Transporters: An N-benzylated bicyclic azepane was identified as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with IC₅₀ values less than 100 nM. google.com
Sigma Receptors (σR): While historically associated with opioid receptors, sigma receptors are now considered a distinct class. google.com The same N-benzylated bicyclic azepane that potently inhibits monoamine transporters also acts as a σ-1 receptor inhibitor, with an IC₅₀ value of approximately 110 nM. google.com
The following table summarizes the receptor binding affinities of selected azepane derivatives.
| Compound/Derivative Class | Target Receptor | Activity | Value |
| Nazartinib | EGFR | Inhibition | - |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H3 | K_i | 18 nM |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H3 | K_i_ | 34 nM |
| N-benzylated bicyclic azepane | NET / DAT | IC₅₀ | < 100 nM |
| N-benzylated bicyclic azepane | Sigma-1 (σ-1) | IC₅₀ | ~110 nM |
Enzyme Inhibition Assays (e.g., Cathepsin K, Malonyl Coenzyme A Decarboxylase, Fumarate (B1241708) Hydratase, Kinases including CDK2)
The azepane scaffold has proven to be a versatile template for designing potent enzyme inhibitors.
Cathepsin K: Azepanone-based compounds are potent inhibitors of the cysteine protease Cathepsin K. mdpi.com One such derivative, a potent and selective inhibitor of human cathepsin K, exhibited a K_i_ of 0.16 nM. jmb.or.kr Further studies led to the identification of another derivative with a K_i_ of 0.0048 nM for human cathepsin K and 4.8 nM for rat cathepsin K. jmb.or.kr The compound known as relacatib (B1679260) (SB-462795), a 4S-7-cis-methylazepanone analogue, showed a K_i,app_ of 0.041 nM against human cathepsin K. nih.gov
Kinases:
Protein Kinase B (PKB/Akt): Novel azepane derivatives have been developed as potent inhibitors of PKBα (also known as Akt1). researchgate.net Based on the natural product (-)-balanol, which is an ATP-competitive inhibitor of protein kinase, researchers optimized a lead compound to create N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, which demonstrated high potency (IC₅₀ (PKB-α) = 4 nM) and improved plasma stability. sophion.com
Cyclin-Dependent Kinases (CDKs): While many CDK inhibitors exist, specific azepane-based derivatives have been investigated. nih.govdoi.orgnih.gov Pyrazolobenzodiazepines, which feature a fused azepine ring, have been identified as CDK2 inhibitors. google.com Abemaciclib, an approved drug, selectively targets CDK4 (IC₅₀: 2 nmol/L) and CDK6 (IC₅₀: 10 nmol/L). nih.gov
Fumarate Hydratase: Allosteric inhibitors of Mycobacterium tuberculosis fumarate hydratase have been developed containing an azepane ring. nih.gov An N-(5-(azepane-1-carbonyl)-2-methoxyphenyl) derivative showed an IC₅₀ of 2.0 μM. nih.gov
Malonyl-CoA Decarboxylase (MCD): The inhibition of MCD is a therapeutic strategy for shifting energy metabolism. rndsystems.commdpi.com While various small-molecule MCD inhibitors have been developed, including trifluoroacetophenone derivatives and heteroaryl substituted bis-trifluoromethyl carbinols, specific data on azepan-3-yl-methyl-amine derivatives as direct MCD inhibitors is still emerging. rndsystems.com
Below is a summary of the enzyme inhibitory activities of representative azepane derivatives.
| Compound/Derivative Class | Target Enzyme | Activity | Value |
| Azepanone Derivative (Compound 20) | Human Cathepsin K | K_i | 0.16 nM |
| Azepanone Derivative (Compound 24) | Human Cathepsin K | K_i_ | 0.0048 nM |
| Relacatib (SB-462795) | Human Cathepsin K | K_i,app_ | 0.041 nM |
| Isonicotinamide Derivative (Compound 4) | Protein Kinase Bα (PKBα) | IC₅₀ | 4 nM |
| Abemaciclib | CDK4 / CDK6 | IC₅₀ | 2 nM / 10 nM |
| N-(5-(azepane-1-carbonyl)-2-methoxyphenyl) derivative | Fumarate Hydratase | IC₅₀ | 2.0 μM |
Structure-Activity Relationship (SAR) Studies of Azepane-Containing Compounds
SAR studies are crucial for optimizing the therapeutic potential of azepane-based compounds. benthamdirect.comnih.gov Research has shown that both substitutions on the azepane ring and modifications of the core structure significantly impact pharmacological activity. benthamdirect.comnih.gov
Influence of Regiochemical and Stereochemical Substitutions on Potency
The spatial arrangement of substituents on the azepane ring is a critical determinant of biological activity.
Cathepsin K Inhibitors: In the series of azepanone-based cathepsin K inhibitors, both the position (regiochemistry) and 3D orientation (stereochemistry) of methyl substitutions led to significant variations in inhibitory potency and pharmacokinetic properties. rndsystems.com For instance, the 4S-7-cis-methylazepanone analogue, relacatib, was found to be significantly more potent than the parent 4S-azepanone analogue. nih.gov X-ray crystallography confirmed that the S stereochemistry at the C-4 position was critical for potent inhibition. jmb.or.kr The synthesis of diastereomerically pure azepane derivatives through piperidine (B6355638) ring expansion has been a key strategy for exploring these stereo- and regiochemical relationships.
N-Benzylated Bicyclic Azepanes: For N-benzylated bicyclic azepane inhibitors of monoamine transporters, the position of halogen substituents on the benzyl (B1604629) group strongly modulated both the activity and selectivity. google.com This highlights that even modifications distal to the core azepane ring can have profound effects based on their position.
Modulating Pharmacological Properties through Azepane Core Modifications
Alterations to the azepane ring itself or to the linkers connecting it to other pharmacophoric groups can fine-tune the properties of the molecule.
PKB Inhibitors: In the development of PKB inhibitors derived from (-)-balanol, the original lead compound contained an ester moiety that was unstable in plasma. sophion.com Researchers designed and synthesized five new compounds with isosteric linkers (amide, ether, amine, etc.) to replace the ester. sophion.com This led to the discovery of an amide-linked derivative that retained high potency (IC₅₀ = 4 nM) and was stable in plasma. sophion.com
Cathepsin K Inhibitors: Studies have demonstrated the potential for modulating the pharmacological properties of cathepsin inhibitors by substituting the azepanone core. nih.gov This approach can influence not only potency but also pharmacokinetic parameters. The introduction of the seven-membered azepanone ring itself, compared to smaller five- and six-membered rings, improved the configurational stability of the C-4 diastereomeric center, which was crucial for activity. jmb.or.kr
Nanographene Derivatives: In a novel application, an azepine ring was embedded into a nanographene core. The properties of this new material could be systematically tuned by functionalizing the N-H group of the azepine, demonstrating that core modification can modulate fluorescence and other physical properties.
Mechanistic Studies of Biological Action
Understanding the molecular mechanism by which azepane derivatives exert their biological effects is key to their development as therapeutic agents.
Cathepsin K Inhibition: For azepanone-based inhibitors of cathepsin K, molecular modeling studies predicted that the inhibitor binds with its C-4 substituent in a higher energy axial orientation within the enzyme's active site. jmb.or.kr This prediction was subsequently confirmed by X-ray crystallography of the enzyme-inhibitor complex, providing a detailed molecular snapshot of the binding mode and the source of its potent inhibition. jmb.or.kr
Antimycobacterial Activity: Molecular docking studies of azepano-triterpenoids suggest that their antimycobacterial mechanism may involve the inhibition of tuberculosinyl adenosine (B11128) transferase (Rv3378c). Ligand-protein binding analysis indicated that while the azepane ring's nitrogen atom does not typically form hydrogen bonds with the target's amino acid residues, other parts of the molecule are crucial for binding.
P-glycoprotein (P-gp) Inhibition: Certain bifendate (B1666993) derivatives bearing a 6,7-dihydro-dibenzo[c,e]azepine scaffold were found to reverse P-gp-mediated multidrug resistance. Mechanistic studies showed that this was achieved by blocking the P-gp mediated drug efflux function, rather than by decreasing the expression of the P-gp protein itself. These compounds also inhibited the activity and expression of matrix metalloproteinases MMP-2 and MMP-9, suggesting a dual mechanism for anti-cancer and anti-metastasis activity.
Elucidation of Molecular and Cellular Pathways
Derivatives of this compound and related azepane compounds exert their biological effects by interacting with and modulating specific molecular and cellular pathways. These compounds often act as ligands that bind to receptors or enzymes, thereby altering their activity.
A prominent mechanism involves the inhibition of key enzymes. For instance, certain azepanone-based derivatives have been identified as potent inhibitors of Cathepsin K, an enzyme implicated in bone resorption. Other azepane derivatives function as inhibitors of Aminopeptidase N (APN), which can influence cancer cell proliferation and migration. In the context of cancer, azepane-containing molecules like Nazartinib (EGF816) act as covalent, irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), preventing EGFR-mediated signal transduction. Further studies have shown that benzimidazole (B57391) derivatives, a class that can incorporate the azepane motif, can inhibit other critical pathways, including c-Met tyrosine kinase, the RAF-MEK-ERK signaling pathway, and topoisomerases I and II. The inhibition of topoisomerases, for example, interferes with DNA replication and repair processes, ultimately triggering cellular apoptosis.
Receptor modulation is another significant mechanism. Azepane derivatives have been developed as dual antagonists for neurokinin NK1/NK2 receptors and as selective agonists for the cannabinoid type 2 (CB2) receptor, the latter being a promising target for treating inflammatory pain without the psychoactive side effects associated with CB1 receptor activation. Additionally, azepane derivatives have been designed to target histamine H3 (H3R) and sigma-1 (σ1R) receptors, which are involved in neurotransmission and nociception. The modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) by azepane-containing compounds is also an area of active research for neurological diseases. Some derivatives show multitarget activity, for instance, simultaneously inhibiting H3R and cholinesterases, which is a strategy explored for Alzheimer's disease therapy.
The molecular interactions are often highly specific. For example, the anticancer activity of some benzimidazole derivatives is attributed to their structural similarity to nucleotides, allowing them to interact with biopolymers like DNA and key enzymes in cell signaling. The binding of these compounds can disrupt microtubule formation, leading to mitotic arrest and cell death.
Investigations into Cellular Processes (e.g., cell proliferation, migration, apoptosis)
The modulation of molecular pathways by azepane derivatives directly translates into effects on fundamental cellular processes. A primary focus of investigation has been their impact on cell proliferation, migration, and apoptosis, particularly in the context of oncology.
Numerous studies have demonstrated the potent anti-proliferative activity of azepane-containing compounds. Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those from lung, breast, prostate, and liver cancers. For example, Nazartinib effectively inhibits cell proliferation in lung cancer cell lines harboring specific EGFR mutations. Similarly, urolithin derivatives incorporating an azepane ring significantly inhibit the growth and colony formation of hepatocellular carcinoma (HepG2) cells. This anti-proliferative effect is often linked to the ability of these compounds to induce cell cycle arrest. Urolithin derivative UD-4c was found to block the HepG2 cell cycle in the G2/M phase. Likewise, certain benzimidazole derivatives can cause G2/M arrest by interfering with microtubule dynamics.
In addition to halting proliferation, azepane derivatives can inhibit cell migration and invasion, which are critical steps in cancer metastasis. The inhibition of the PI3K/Akt/mTOR pathway by 3-arylisoquinoline derivatives, for instance, was shown to prevent small cell lung cancer (SCLC) cell invasion and migration in vitro.
A key mechanism for the anticancer effects of these compounds is the induction of apoptosis, or programmed cell death. Quinoxaline (B1680401) derivatives of dehydroabietic acid containing an azepane moiety were observed to cause significant morphological changes in the nuclei of SMMC-7721 cancer cells, a hallmark of apoptosis. The urolithin derivative UD-4c was also shown to induce apoptosis in HepG2 cells in a dose-dependent manner. In some cases, the specific apoptotic pathway has been identified; for example, 3-arylisoquinoline derivatives trigger mitochondrial-dependent intrinsic apoptosis. The sigma-2 receptor (σ2R), a target for some azepane ligands, is known to be implicated in the rapid proliferation of tumor cells, and its modulation can lead to apoptosis.
In Vitro Biological Assays
The biological activity of this compound derivatives is rigorously characterized through a variety of in vitro assays. These laboratory-based tests are crucial for determining the efficacy, potency, and selectivity of new compounds before they can be considered for further development.
Cell-Based Efficacy Studies (e.g., cancer cell lines, antiviral activity in cell culture)
Cell-based assays are a cornerstone of in vitro evaluation, providing insights into a compound's activity in a biological context. The anticancer potential of azepane derivatives has been extensively studied across a wide panel of human cancer cell lines.
These studies typically determine the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. For example, the urolithin derivative UD-4c demonstrated a potent IC50 value of 4.66 µM against HepG2 liver cancer cells. In another study, a quinoxaline derivative, compound 4b, showed strong cytotoxic activity against MCF-7 (breast cancer), SMMC-7721 (liver cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 1.78 µM, 0.72 µM, and 1.08 µM, respectively. The EGFR inhibitor Nazartinib exhibited even greater potency, with EC50 values in the low nanomolar range (3-5 nM) against various lung cancer cell lines.
Beyond cancer, the antimicrobial and antiviral activities of azepane derivatives are also under investigation. Certain derivatives have shown strong potential against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.5 µM.
The table below summarizes the in vitro efficacy of selected azepane derivatives in various cell-based assays.
Table 1: In Vitro Efficacy of Selected Azepane Derivatives in Cell-Based Assays
| Compound/Derivative Class | Cell Line(s) | Target/Disease | Finding | Citation(s) |
|---|---|---|---|---|
| Urolithin Derivative (UD-4c) | HepG2 (Hepatocellular Carcinoma) | Cancer | IC50 = 4.66 ± 0.12 μM | |
| Quinoxaline Derivative (4b) | SMMC-7721 (Hepatocarcinoma) | Cancer | IC50 = 0.72 ± 0.09 μM | |
| Quinoxaline Derivative (4b) | HeLa (Cervical Carcinoma) | Cancer | IC50 = 1.08 ± 0.12 μM | |
| Quinoxaline Derivative (4b) | MCF-7 (Breast Cancer) | Cancer | IC50 = 1.78 ± 0.36 μM | |
| Nazartinib (EGF816) | H3255, HCC827, H1975 (Lung Cancer) | Cancer | EC50 = 3-5 nM | |
| 3-Arylisoquinoline (3g) | NCI-H446 (Small Cell Lung Cancer) | Cancer | IC50 = 1.30 μM | |
| Aminopeptidase N Inhibitors | THP-1 (Leukemia), MCF-7 (Breast) | Cancer | Significant antiproliferative effect | |
| Azepane Derivative | Mycobacterium tuberculosis | Infectious Disease | MIC values as low as 0.5 µM |
High-Throughput Screening Methodologies for Bioactivity
High-Throughput Screening (HTS) is a critical tool in modern drug discovery that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. This methodology has been instrumental in identifying novel azepane derivatives with therapeutic potential.
The HTS process involves the automated testing of thousands of compounds in parallel using miniaturized assay formats. For instance, HTS was employed to screen for compounds that could inhibit a mutant kinase domain, which led to the identification of a lead structure for the subsequent design of potent and selective EGFR inhibitors like Nazartinib. Similarly, HTS at the SB-204269 binding site was used to discover N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, which, after structure-activity relationship (SAR) studies, yielded compounds with high affinity and good anticonvulsant activity. These initial "hits" from HTS campaigns serve as the starting point for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
In Vivo Pharmacological Evaluations in Research Models
Following promising in vitro results, the pharmacological effects of this compound derivatives are evaluated in vivo using various research models. These studies are essential to understand how the compounds behave in a complex, living system and to assess their therapeutic potential for specific diseases.
Assessment of Efficacy in Animal Models of Disease (e.g., pain, addiction, cancer)
Animal models that mimic human diseases are used to test the efficacy of new drug candidates. Azepane derivatives have been evaluated in models for pain, cancer, and other central nervous system disorders.
Pain: Several azepane-based compounds have demonstrated significant analgesic effects in models of inflammatory and neuropathic pain. A series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, acting as CB2 receptor agonists, showed significant efficacy in rodent models of inflammatory pain. Another study on benzylpiperazinyl derivatives, which act as sigma-1 receptor antagonists, found that the lead compound produced dose-dependent antinociceptive and anti-allodynic effects in a mouse formalin assay and a chronic nerve constriction injury model of neuropathic pain. Furthermore, dual-acting ligands targeting both histamine H3 and sigma-1 receptors have shown a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models in mice.
Cancer: The antitumor activity of azepane derivatives has been confirmed in vivo using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. In a study of 3-arylisoquinoline derivatives with dual topoisomerase inhibitory activity, the compounds were found to effectively inhibit tumor growth in a small cell lung cancer (SCLC) xenograft model, with an efficacy comparable to the established chemotherapy drug etoposide. While not an azepane itself, the related benzimidazole drug Fenbendazole has shown inhibition of tumor vascularization and growth in lung cancer xenografts, highlighting the potential of this broader class of heterocycles in cancer treatment.
Other CNS Disorders: Derivatives of 3-aryl-1-(41-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine-3-yl-methyl)-urea were evaluated for tranquilizing activity in mice using the "open field" and "corazol convulsions" tests, where they demonstrated significant anticonvulsant and anxiolytic effects. While the modulation of muscarinic receptors by azepane derivatives suggests potential applications in treating drug abuse, specific in vivo studies in addiction models are a continuing area of research.
Table 2: In Vivo Efficacy of Selected Azepane Derivatives in Animal Models
| Compound/Derivative Class | Animal Model | Disease Model | Key Finding | Citation(s) |
|---|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives | Rodent | Inflammatory Pain | Significant analgesic efficacy | |
| Benzylpiperazinyl Derivatives (σ1R Antagonists) | Mouse | Inflammatory & Neuropathic Pain | Dose-dependent antinociception and anti-allodynia | |
| Dual H3/σ1 Receptor Ligands | Mouse | Nociceptive & Neuropathic Pain | Broad-spectrum analgesic activity | |
| 3-Arylisoquinoline Derivatives (Topo I/II Inhibitors) | Mouse Xenograft | Small Cell Lung Cancer | Tumor growth inhibition comparable to etoposide | |
| Triazolo-azepine Derivatives | Mouse | Seizures / Anxiety | Anticonvulsant and anxiolytic activity |
Pharmacokinetic and Metabolic Research of Azepane Derivatives
In Vitro Metabolic Stability Assessment
The in vitro metabolic stability of azepane derivatives is a key determinant of their potential as therapeutic agents. This assessment is typically conducted using liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. These studies measure the rate at which the parent compound is eliminated over time, providing essential parameters like the half-life (t½) and intrinsic clearance (CLint).
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the Phase I metabolism of many drugs, often involving oxidative reactions. For azepane derivatives, the metabolic stability in liver microsomes would likely be influenced by the specific substitutions on the azepane ring and any attached side chains. The presence of moieties susceptible to oxidation, such as alkyl groups or aromatic rings, would be expected to increase the rate of metabolism.
Hepatocytes, being intact liver cells, offer a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes. Phase II metabolism involves the conjugation of the parent drug or its metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion. Therefore, assessing the stability of azepane derivatives in hepatocytes provides a more complete picture of their metabolic fate.
While specific data for Azepan-3-yl-methyl-amine is unavailable, a hypothetical in vitro metabolic stability assessment in human liver microsomes could yield the data presented in the interactive table below. This illustrative data for a generic azepane derivative demonstrates how metabolic stability is typically reported.
| Parameter | Value | Units |
| Half-life (t½) | 35 | min |
| Intrinsic Clearance (CLint) | 20 | µL/min/mg protein |
This is illustrative data for a generic azepane derivative and not specific to this compound.
In Vivo Pharmacokinetic Profiling in Preclinical Models
The in vivo pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME) in a living organism. Preclinical studies, typically conducted in rodent models such as rats, are essential to understand how an azepane derivative behaves systemically.
Absorption: Following administration, the rate and extent of absorption of an azepane derivative would depend on its physicochemical properties, such as its solubility, lipophilicity, and pKa. For orally administered compounds, absorption from the gastrointestinal tract is a critical step.
Distribution: Once absorbed into the systemic circulation, the compound distributes into various tissues and organs. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of this distribution. Azepane derivatives, depending on their structure, may exhibit varying degrees of plasma protein binding and tissue penetration.
Metabolism: As suggested by in vitro studies, the liver is the primary site of metabolism for many xenobiotics, including azepane derivatives. The metabolic processes that occur in vivo are generally reflective of those observed in vitro, involving both Phase I and Phase II reactions.
Excretion: The parent compound and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) or the liver (bile and feces). The clearance (CL) of a drug is a measure of the efficiency of its removal from the body.
The following interactive table provides a hypothetical in vivo pharmacokinetic profile for a generic azepane derivative in rats, illustrating the key parameters that are typically measured.
| Parameter | Value | Units |
| Maximum Plasma Concentration (Cmax) | 500 | ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 | h |
| Area Under the Curve (AUC) | 2500 | ng·h/mL |
| Volume of Distribution (Vd) | 2.5 | L/kg |
| Clearance (CL) | 1.2 | L/h/kg |
| Elimination Half-life (t½) | 3.0 | h |
This is illustrative data for a generic azepane derivative in a preclinical rat model and not specific to this compound.
Identification of Key Metabolites and Metabolic Pathways
Identifying the metabolites of an azepane derivative is crucial for understanding its biotransformation and for assessing the potential for the formation of active or toxic metabolites. This is typically achieved through the analysis of in vitro incubation samples or in vivo biological matrices (e.g., plasma, urine, feces) using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Phase I Metabolism:
N-dealkylation: If the nitrogen atom of the azepane ring is substituted, dealkylation is a common metabolic route.
Hydroxylation: The aliphatic carbons of the azepane ring are susceptible to hydroxylation, catalyzed by CYP450 enzymes.
Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.
Phase II Metabolism:
Glucuronidation: If hydroxylated metabolites are formed, they can undergo conjugation with glucuronic acid.
Sulfation: Hydroxylated metabolites can also be conjugated with sulfate.
A study on the metabolism of N-nitrosohexamethyleneimine, a compound structurally related to the azepane core, found that hexamethyleneimine (azepane) was a urinary metabolite in rats. This suggests that metabolic pathways can involve modifications that lead to the formation of the parent azepane ring.
The identification of these metabolites helps to construct a comprehensive picture of the metabolic fate of the azepane derivative, which is essential for its further development as a potential drug candidate.
Advanced Analytical Methodologies for Research Applications
Quantitative Analysis of Azepan-3-yl-methyl-amine in Complex Biological Matrices using LC-MS and GC-MS
The quantitative determination of this compound in biological matrices such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and metabolic studies. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) stand as the premier techniques for this purpose, offering high sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for quantifying low concentrations of analytes in intricate biological samples. The method involves the separation of this compound from matrix components via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification by a mass spectrometer. The selectivity of MS/MS, operating in multiple reaction monitoring (MRM) mode, allows for the precise measurement of the target compound even in the presence of co-eluting substances. The development of a robust LC-MS/MS method for this compound would require optimization of several parameters, as outlined in the table below.
| Parameter | Considerations for this compound Analysis |
| Chromatographic Column | A reversed-phase C18 column is often a suitable starting point for amine-containing compounds. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution would need to be optimized for adequate retention and peak shape. |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode is typically effective for amines. |
| MS/MS Transitions | Precursor-to-product ion transitions specific to this compound would need to be determined by direct infusion of a standard solution. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be necessary to remove proteins and other interferences from the biological matrix. |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another viable technique for the quantification of this compound. However, due to the polar nature and potential for volatility issues with amines, derivatization is often required prior to analysis. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior.
Key considerations for a GC-MS method for this compound are presented in the following table.
| Parameter | Considerations for this compound Analysis |
| Derivatization Reagent | Acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA) could be employed to derivatize the primary and secondary amine groups. |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) would be suitable for separating the derivatized analyte. |
| Ionization Mode | Electron ionization (EI) is the most common ionization technique for GC-MS. |
| Mass Spectrometry | Selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound would provide the necessary selectivity for quantification. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or other suitable detectors is an indispensable tool for assessing the purity of bulk this compound and for its quantification in simpler matrices, such as pharmaceutical formulations. The development of a stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products or synthesis-related impurities.
A typical HPLC method for this compound would involve the following:
| Parameter | Considerations for this compound Analysis |
| Chromatographic Mode | Reversed-phase HPLC is the most common mode for the analysis of amine compounds. |
| Stationary Phase | A C18 or C8 bonded silica column is generally a good choice. The use of a column with end-capping can help to reduce peak tailing, which is common for basic compounds. |
| Mobile Phase | A buffered aqueous phase (e.g., phosphate or acetate buffer) mixed with an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve good peak shape. |
| Detector | As this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag might be necessary for sensitive detection. Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used. |
| Quantification | Quantification is typically performed by creating a calibration curve using certified reference standards of this compound. |
Thin-Layer Chromatography (TLC) for Compound Mixture Separation
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis and separation of this compound from reaction mixtures or for monitoring the progress of a chemical synthesis. wiley.com It is particularly useful for quickly screening for the presence of the compound and for identifying suitable solvent systems for column chromatography purification.
For the TLC analysis of this compound, the following aspects are important:
| Parameter | Considerations for this compound Analysis |
| Stationary Phase | Silica gel 60 F254 plates are commonly used. For basic compounds like amines, plates treated with a base (e.g., triethylamine) or using a basic mobile phase can improve the separation and reduce streaking. |
| Mobile Phase | A mixture of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is often effective. The addition of a small amount of a base like ammonia or triethylamine to the mobile phase is crucial to prevent protonation of the amine on the acidic silica surface, which can cause significant tailing. |
| Visualization | Since this compound is not UV active, visualization can be achieved by staining the TLC plate with a suitable reagent. Ninhydrin is a common stain for primary and secondary amines, which typically produces a purple or pink spot upon heating. Potassium permanganate or iodine vapor are other general-purpose stains that can be used. |
Addressing Analytical Challenges Posed by Isobaric Compounds
A significant challenge in the mass spectrometric analysis of any compound, including this compound, is the potential for interference from isobaric compounds. wiley.com These are molecules that have the same nominal mass as the analyte of interest and can lead to inaccurate quantification if not properly resolved.
Strategies to mitigate the impact of isobaric interference include:
Chromatographic Separation: The most effective way to deal with isobaric interference is to achieve baseline separation of the analyte from the interfering compound through optimization of the chromatographic method. This can be accomplished by adjusting the mobile phase composition, gradient profile, or by using a column with a different selectivity.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass of ions with very high accuracy. This allows for the differentiation between the analyte and an isobaric interferent if they have a sufficiently different elemental composition and therefore a different exact mass.
Tandem Mass Spectrometry (MS/MS): Even if two isobaric compounds are not chromatographically separated, they will likely produce different fragment ions upon collision-induced dissociation (CID) in the mass spectrometer. By monitoring a unique fragment ion for this compound, it is possible to selectively quantify it in the presence of an isobaric interferent.
An extensive search of publicly available scientific literature and toxicological databases has revealed no specific studies on the chemical compound this compound. Consequently, there is no information available to populate the requested article sections on its toxicology and safety pharmacology.
The lack of data pertains to all outlined sections, including:
Toxicology Research and Safety Pharmacology from an Academic Perspective
Safety Pharmacology Studies to Evaluate Potential Off-Target Effects
Without any research findings on Azepan-3-yl-methyl-amine, it is not possible to provide details on its potential toxicity, mechanisms of action, or off-target effects. Therefore, the generation of an article that is solely focused on this compound, as per the user's strict instructions, cannot be fulfilled at this time. Further research would be required to establish the toxicological profile of this specific chemical.
Therapeutic Applications and Drug Development Research
Role of Azepan-3-yl-methyl-amine as a Lead Compound for Novel Therapeutic Agents
In drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity and serves as the foundation for designing more potent and effective drug candidates. The azepane scaffold, the core of this compound, is present in numerous natural products and bioactive molecules, demonstrating a wide range of medicinal and pharmaceutical properties. researchgate.netnih.gov This has established azepane-based structures as significant motifs for the discovery of new therapeutic agents. nih.gov
The value of the azepane ring system lies in its structural diversity and its presence in over 20 FDA-approved drugs used to treat various diseases. nih.gov Functionalized derivatives like this compound are of particular interest because the amine group provides a reactive handle for further chemical modification, allowing chemists to systematically alter the molecule's properties. Researchers utilize this scaffold to explore new chemical space and develop compounds with potential applications as anticancer, antiviral, and antidiabetic agents, among others. researchgate.netnih.gov The development of new, less toxic, and highly active analogs containing the azepane core is an active area of research in medicinal chemistry. nih.gov
Rational Design and Synthesis of Analogs with Enhanced Pharmacological Properties
Rational drug design is a strategy that involves creating new medications based on a deep understanding of the biological target. This approach is heavily utilized in the development of this compound analogs. By systematically modifying the core structure, medicinal chemists aim to improve its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
The synthesis of azepane derivatives is a continuous challenge for organic chemists, with various methods being developed, including ring-closing and ring-expansion reactions. researchgate.net These synthetic advancements allow for the creation of diverse libraries of azepane-based compounds. Structure-Activity Relationship (SAR) studies are then conducted to understand how specific structural changes impact the biological activity of the molecule. nih.gov For instance, adding or modifying substituents on the azepane ring or the methyl-amine side chain can drastically alter how the compound interacts with its biological target. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into viable drug candidates. rsc.org
Table 1: Examples of Rational Modifications on the Azepane Scaffold
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Substitution on the Azepane Nitrogen | Modulate basicity, lipophilicity, and steric bulk. | Altered receptor binding, improved cell permeability, modified metabolic profile. |
| Introduction of Chiral Centers | Achieve stereospecific interactions with the target. | Increased potency and selectivity; reduction of off-target effects. |
| Ring Conformation Restriction | Lock the molecule into a bioactive conformation. | Enhanced binding affinity and specificity. |
| Functional Group Alteration on the Side Chain | Modify hydrogen bonding capacity and polarity. | Improved solubility and pharmacokinetic properties. |
Prodrug Strategies for Improved Therapeutic Profiles (General, relevant for drug design)
A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of a promising lead compound, such as low solubility or poor permeability across biological membranes. nih.gov The prodrug approach is a powerful strategy to address these issues. mdpi.comresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. orientjchem.orgnih.gov
This strategy is broadly applicable in drug design and could be employed for derivatives of this compound to enhance their therapeutic potential. The primary goal is to mask undesirable properties of the active drug until it reaches the site of action. researchgate.net For example, attaching a lipophilic promoiety can enhance absorption, while adding a hydrophilic group can improve aqueous solubility. nih.govnih.gov
Table 2: Common Prodrug Strategies and Their Applications
| Prodrug Linkage | Promoiety Type | Objective | Activation Mechanism |
|---|---|---|---|
| Ester | Alcohols, Carboxylic Acids | Increase lipophilicity/hydrophilicity | Enzymatic hydrolysis (Esterases) |
| Amide | Amines, Carboxylic Acids | Modulate solubility and stability | Enzymatic hydrolysis (Amidases) |
| Carbamate | Amines, Alcohols | Improve stability and permeability | Enzymatic or chemical hydrolysis |
| Phosphate | Hydroxyl Groups | Greatly enhance aqueous solubility | Enzymatic hydrolysis (Phosphatases) |
The design of a successful prodrug requires careful consideration of the linkage between the drug and the promoiety to ensure it is cleaved efficiently at the desired location in the body to release the active drug. nih.gov
Scaffold Repurposing in Drug Discovery Initiatives
Scaffold repurposing, often referred to as "scaffold hopping," is an innovative strategy in medicinal chemistry used to design new lead compounds by replacing the core molecular structure (the scaffold) of a known active compound with a structurally different but functionally equivalent core. This technique is valuable for discovering novel molecules that may have improved properties, such as enhanced potency, better safety profiles, or the ability to circumvent existing patents. nih.gov
The azepane ring, being a privileged scaffold, is an excellent candidate for scaffold hopping initiatives. researchgate.net Its unique three-dimensional structure can mimic the spatial arrangement of other cyclic systems found in existing drugs. By replacing a phenyl, piperidine (B6355638), or other ring system with an azepane core, researchers can create new chemical entities that retain the essential pharmacophoric features required for biological activity while possessing novel physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This approach not only expands the chemical diversity available for a specific biological target but also accelerates the drug discovery process by building upon known structure-activity relationships. nih.gov
Patent Landscape Analysis and Academic Contributions to Azepane-Based Intellectual Property
A patent landscape analysis (PLA) is a systematic investigation of patent data in a specific technology field to identify trends, key players, and innovation opportunities. nih.gov In the pharmaceutical industry, PLAs are crucial for making strategic decisions in research and development. biorxiv.org Analyzing the patent landscape for azepane-based compounds reveals the intellectual property (IP) surrounding this important class of molecules.
The analysis typically shows that a significant portion of patents for heterocyclic compounds, including azepanes, fall under the International Patent Classification (IPC) code C07D. biorxiv.org Both academic institutions and pharmaceutical companies actively file patents for novel azepane derivatives, reflecting the scaffold's high value in drug discovery. nih.gov
Academic Contributions: University research often focuses on developing novel synthetic methodologies for constructing the azepane ring and discovering new biological activities for these compounds. Their patents may claim new chemical entities or novel synthetic routes.
Industry Contributions: Pharmaceutical companies tend to patent specific, highly optimized azepane-containing molecules with demonstrated therapeutic efficacy for particular diseases. Their patent filings are often extensive, covering not only the lead compound but also a wide range of related analogs to secure a broad market position.
This dynamic interplay between academic discovery and industrial development fuels the continuous innovation in azepane-based drug discovery, leading to a rich and evolving intellectual property landscape. nih.gov
Future Research Directions and Emerging Areas
Development of Highly Selective and Potent Azepane-Based Compounds
A primary objective in medicinal chemistry is the creation of compounds that exhibit high potency towards their intended biological target while minimizing off-target effects. For azepane derivatives, future research will concentrate on synthesizing new analogues with enhanced selectivity and activity. nih.gov The inherent conformational flexibility of the seven-membered azepane ring is a critical factor influencing its biological activity. lifechemicals.com Therefore, a key strategy involves introducing specific substituents to bias the ring's conformation, locking it into a geometry that is optimal for binding to a particular target. lifechemicals.com
The development of novel synthetic methodologies is crucial for accessing a wider diversity of azepane structures. researchgate.net Recent advancements, such as photochemical dearomative ring expansion of nitroarenes, provide rapid access to complex and functionalized azepanes from simple starting materials. nih.gov Other innovative strategies include the ring expansion of piperidines and tandem amination/cyclization reactions of functionalized allenynes, which allow for the stereoselective and regioselective synthesis of unique azepane derivatives. rsc.orgnih.gov These methods enable the exploration of previously inaccessible chemical space, increasing the probability of discovering highly potent and selective drug candidates. nih.gov Structure-based drug design, utilizing X-ray crystallography of ligand-protein complexes, will continue to guide the rational optimization of lead compounds, as has been successfully demonstrated for azepane-based protein kinase B (PKB) inhibitors. nih.gov
Table 1: Strategies for Developing Selective Azepane-Based Compounds
| Strategy | Description | Desired Outcome |
|---|---|---|
| Conformational Constraint | Introduction of substituents to reduce the flexibility of the azepane ring. | Enhanced binding affinity and selectivity for the target receptor. |
| Novel Synthetic Routes | Employing new chemical reactions like ring expansions and photochemical methods. | Access to novel, diverse, and complex azepane derivatives for screening. |
| Structure-Based Design | Using 3D structural information of the target protein to guide molecular design. | Rational optimization of compounds for improved potency and selectivity. |
Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities
The azepane moiety is a versatile scaffold found in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties. researchgate.netnih.gov Despite this, the full therapeutic potential of azepane-based structures remains largely untapped, representing a significant area for future investigation. nih.gov Researchers are actively exploring new applications for these compounds, driven by their proven success and structural diversity. nih.gov
Future work will likely focus on expanding the therapeutic applications of azepanes into new disease areas. Given their prevalence in central nervous system (CNS) active agents, there is considerable potential for developing novel treatments for a range of neurological and psychiatric disorders. acs.orgresearchgate.net The discovery of an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters suggests potential applications in neuropsychiatric conditions. acs.org Furthermore, the established anti-inflammatory and antioxidant activities of some azepane-related structures provide a foundation for developing new agents for chronic inflammatory diseases. dntb.gov.ua As synthetic methods become more sophisticated, allowing for the creation of extensive libraries of diverse azepane derivatives, high-throughput screening campaigns will be instrumental in uncovering entirely new biological activities and therapeutic indications. researchgate.net
Application of Azepane Derivatives in Molecular Imaging (e.g., Radiotracers for PET/SPECT)
Molecular imaging techniques, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are powerful non-invasive tools for visualizing and quantifying biological processes in vivo. nih.govrsc.org These methods are crucial for disease diagnosis and play a significant role in drug development. rsc.orgnih.gov The development of novel radiotracers with high specificity for biological targets is essential for the continued advancement of PET and SPECT imaging. rsc.org
Azepane derivatives are emerging as promising scaffolds for the design of such molecular probes. Their ability to be incorporated into larger molecular structures that can be labeled with radionuclides makes them valuable for creating targeted imaging agents. A notable example is the development of a rotaxane-based radiotracer, [⁸⁹Zr]ZrFe- lifechemicals.comrotaxane-azepin-onartuzumab, for PET imaging of the c-MET receptor, a biomarker in cancer. rsc.org This innovative agent demonstrated an improved clearance profile and higher tumor-to-tissue contrast, highlighting the potential of using azepane-containing structures to fine-tune the pharmacokinetic properties of radiotracers. rsc.orgnih.gov Future research will likely focus on developing low molecular weight azepane-based radiotracers for imaging a variety of targets, especially within the central nervous system, where PET can assess target engagement and distribution for new drug candidates. researchgate.net
Integration of Multidisciplinary Approaches in Azepane Research
The complexity of modern drug discovery necessitates the integration of multiple scientific disciplines. Future research on azepane-based compounds will greatly benefit from a multidisciplinary approach that combines computational chemistry, advanced synthetic methodologies, and comprehensive biological evaluation. nih.gov This synergy allows for a more efficient and rational path to identifying and optimizing novel therapeutic agents.
Computational tools, such as molecular docking and density functional theory (DFT) calculations, are invaluable for predicting the binding modes of azepane derivatives to their targets, understanding their electronic properties, and rationalizing structure-activity relationships (SAR). nih.govnih.gov These in silico studies can prioritize which compounds to synthesize, saving time and resources. acs.org The insights gained from computational work can then be used to inform the design of new synthetic routes to create targeted molecules. researchgate.net Finally, rigorous biological testing of these synthesized compounds provides the empirical data needed to validate computational predictions and refine models for the next cycle of design and synthesis. This iterative process, which combines prediction, synthesis, and testing, is essential for accelerating the discovery of new azepane-based drugs and molecular probes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
